molecular formula C20H15BrN2O3S2 B2631628 (3Z)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione CAS No. 894669-49-9

(3Z)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione

Cat. No.: B2631628
CAS No.: 894669-49-9
M. Wt: 475.38
InChI Key: PMVUCITYAPJBQO-PDGQHHTCSA-N
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Description

The compound (3Z)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a complex organic molecule that belongs to the class of thienothiazine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a bromophenyl group, and a thieno[3,2-c][1,2]thiazine core

Scientific Research Applications

The compound (3Z)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action is typically used in the context of bioactive compounds and describes how the compound interacts with biological systems. This can involve binding to specific proteins, disrupting cellular processes, or a variety of other actions.

Safety and Hazards

Safety and hazard information for a compound can include its toxicity, flammability, and any precautions that should be taken when handling it .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be pursued to learn more about it, and any modifications that could be made to its structure to enhance its properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thieno[3,2-c][1,2]thiazine core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-c][1,2]thiazine ring.

    Introduction of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the thieno[3,2-c][1,2]thiazine intermediate.

    Attachment of the bromophenyl group: The bromophenyl group is attached via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a bromophenyl boronic acid derivative.

    Formation of the imine linkage: The final step involves the condensation of the amine group with an aldehyde to form the imine linkage, resulting in the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound (3Z)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,2-c][1,2]thiazine core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine linkage, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-1-benzyl-3-{[(4-chlorophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione
  • (3Z)-1-benzyl-3-{[(4-fluorophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione
  • (3Z)-1-benzyl-3-{[(4-methylphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione

Uniqueness

The uniqueness of (3Z)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group, in particular, can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(3Z)-1-benzyl-3-[(4-bromoanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O3S2/c21-15-6-8-16(9-7-15)22-12-18-19(24)20-17(10-11-27-20)23(28(18,25)26)13-14-4-2-1-3-5-14/h1-12,22H,13H2/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVUCITYAPJBQO-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC=C(C=C4)Br)S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=CC=C(C=C4)Br)/S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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